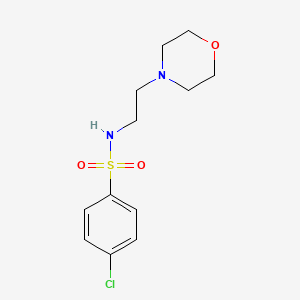

((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

CAS No.: 321714-18-5

Cat. No.: VC7045781

Molecular Formula: C12H17ClN2O3S

Molecular Weight: 304.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321714-18-5 |

|---|---|

| Molecular Formula | C12H17ClN2O3S |

| Molecular Weight | 304.79 |

| IUPAC Name | 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 |

| Standard InChI Key | WQTTXECDLSXCRT-UHFFFAOYSA-N |

| SMILES | C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Basic Identifiers

The compound is systematically named 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide, with alternative synonyms including 321714-18-5 (CAS registry number) and CID 965275 (PubChem identifier) . Its IUPAC name reflects the integration of a 4-chlorobenzenesulfonamide group linked to a 2-morpholin-4-ylethyl chain.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 321714-18-5 | |

| Molecular Formula | ||

| Molecular Weight | 304.79 g/mol | |

| SMILES Notation | C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Three-Dimensional Conformation

The compound’s 3D structure, as modeled in PubChem, reveals a planar benzenesulfonamide group connected to a flexible ethylmorpholine chain. The sulfonyl group () adopts a tetrahedral geometry, while the morpholine ring exists in a chair conformation . This structural flexibility may influence its binding affinity to hydrophobic pockets in target proteins.

Synthesis and Computational Properties

Synthetic Pathways

Although no explicit synthesis protocol for ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine is documented, sulfonamide synthesis typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, 4-chlorobenzenesulfonyl chloride would react with 2-morpholin-4-ylethylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond via nucleophilic substitution.

Table 2: Hypothetical Synthesis Reaction

| Reactant A | Reactant B | Product |

|---|---|---|

| 4-Chlorobenzenesulfonyl chloride | 2-Morpholin-4-ylethylamine | ((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine |

Computed Physicochemical Properties

PubChem’s computational data provides insights into the compound’s physicochemical behavior:

Table 3: Key Computed Properties

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | 1.2 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 78.8 Ų | PubChem |

The moderate lipophilicity (XLogP3-AA = 1.2) suggests balanced solubility in aqueous and lipid environments, a trait advantageous for drug penetration . The polar surface area of 78.8 Ų aligns with molecules capable of crossing cell membranes while retaining solubility .

Research Gaps and Future Directions

Experimental Validation

Current data lack empirical studies on this compound’s synthesis yield, purity, or biological activity. Priority areas include:

-

Synthesis Optimization: Scaling the reaction while minimizing byproducts like sulfonic acids or unreacted amines.

-

In Vitro Screening: Testing against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., E. coli, S. aureus).

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity using in silico models or rodent studies.

Structure-Activity Relationship (SAR) Studies

Modifying the morpholine ring (e.g., substituting oxygen with sulfur) or the chlorophenyl group (e.g., introducing fluorine) could elucidate critical pharmacophoric elements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume